molecular formula C13H16O3 B8648833 3-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 89445-18-1

3-(4-Methoxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B8648833
M. Wt: 220.26 g/mol
InChI Key: HUYGRUXPOKDGSO-UHFFFAOYSA-N
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Patent
US04663465

Procedure details

100 ml of acetone are added to a solution of 35.3 g (0.882 mol) of sodium hydroxide in 317 ml of water. Then, at 25° C., 26.5 g (0.083 mol) of 4-bromo-2,2-dimethyl-1-chloro-1-(4-methoxyphenyl)-3-butanone are added dropwise. The mixture is stirred at 25° C. for a further 12 hours, poured onto water and extracted with methylene chloride. The aqueous phase is acidified and extracted again. 12.6 g (69% of theory) of 2,2-dimethyl-3-(4-methoxyphenyl)cyclopropanecarboxylic acid of melting point 115° C. are obtained.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Name
Quantity
317 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)=O.[OH-:5].[Na+].Br[CH2:8][C:9](=O)[C:10]([CH3:22])([CH3:21])[CH:11](Cl)[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.[OH2:24]>>[CH3:21][C:10]1([CH3:22])[CH:11]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH:9]1[C:8]([OH:24])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
35.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
317 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
BrCC(C(C(C1=CC=C(C=C1)OC)Cl)(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 25° C. for a further 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted again

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1(C(C1C1=CC=C(C=C1)OC)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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